2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride
Description
2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is a branched-chain amino acid derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 2-position, and a hydrochloride salt. This compound combines hydrophilic (hydroxyl, amino, carboxylic acid) and hydrophobic (methyl) functional groups, making it structurally distinct from many related derivatives. Its hydrochloride form enhances solubility in polar solvents, which is critical for pharmaceutical and biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxy-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)5(2,6)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYIXJSIFYMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-hydroxybutanoic acid with ammonia in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its hydroxyl or amino groups under controlled conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous, 60–80°C | 2-Amino-3-oxo-2-methylbutanoic acid | Converts the hydroxyl group to a ketone, forming a keto acid derivative. |
| H₂O₂/Cu(II) catalysts | Alkaline pH, room temperature | Oxidative deamination to α-keto acid | Yields products with modified carbon skeletons for metabolic studies. |
Key Insight : Oxidation of the hydroxyl group (C3) is favored in acidic media, while oxidative deamination targets the amino group under alkaline conditions.
Reduction Reactions
Reduction typically modifies the carboxylic acid or keto groups (if present post-oxidation).
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 2-Amino-3-hydroxy-2-methylbutanol | Reduces the carboxylic acid to a primary alcohol. |
| NaBH₄/CeCl₃ | Methanol, 0°C | Protected amino alcohol derivatives | Selective reduction of carbonyl groups in modified intermediates. |
Application : Reduced forms are used in synthesizing chiral alcohols for pharmaceutical intermediates.
Substitution Reactions
The hydroxyl and amino groups participate in nucleophilic substitutions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| SOCl₂/PCl₅ | Dry dichloromethane, reflux | Acid chloride derivative | Activates the carboxylic acid for peptide coupling. |
| HBr (gas)/H₃PO₄ | 100°C, 12 hours | 3-Bromo-2-amino-2-methylbutanoic acid | Replaces hydroxyl with bromine for halogenated analogs. |
Mechanistic Note : The hydrochloride salt enhances electrophilicity at the amino group, facilitating SN² reactions .
Esterification
The carboxylic acid readily forms esters, enhancing solubility for biochemical applications.
Industrial Relevance : Ester derivatives are intermediates in antibiotic and antiviral drug synthesis .
Acid-Base and Salt Formation
The compound’s zwitterionic nature allows pH-dependent reactivity.
Structural Impact : Deprotonation at high pH increases nucleophilicity of the amino group .
Stability and Degradation
Scientific Research Applications
Biochemical Research Applications
1. Protein Synthesis and Modification
- 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is utilized in the synthesis of modified peptides and proteins. Its hydroxyl group allows for unique modifications that can enhance the stability and functionality of protein structures .
2. Chiral Resolution
- This compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric excess (up to 99%) makes it valuable for producing enantiomerically pure compounds, which are essential in pharmaceutical applications .
3. Metabolic Studies
- Research has indicated that this amino acid can influence metabolic pathways, particularly in studies involving amino acid metabolism and its effects on cellular functions. For instance, it has been investigated for its role in modulating oxidative stress responses in cells .
Therapeutic Applications
1. Potential Role in Muscle Health
- Preliminary studies suggest that this compound may support muscle health by acting as a precursor to other important amino acids involved in muscle repair and growth. Its incorporation into dietary supplements aimed at athletes is being explored .
2. Neuroprotective Effects
- There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage caused by oxidative stress, thus offering potential therapeutic avenues for conditions like Alzheimer's disease .
Industrial Applications
1. Nutraceuticals
- Due to its beneficial effects on muscle recovery and overall health, this compound is increasingly being incorporated into nutraceutical formulations aimed at athletes and fitness enthusiasts .
2. Cosmetic Industry
- The compound's properties may also find applications in cosmetic formulations where skin hydration and protection from oxidative stress are desired outcomes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound may also interact with receptors or transporters, modulating cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride and its analogs:
Key Observations:
- Solubility : The hydrochloride salt form (common across all compounds) ensures high aqueous solubility, critical for drug delivery .
- Stability: Amide derivatives (e.g., 2-Amino-3-methylbutanamide HCl) exhibit greater resistance to hydrolysis compared to esters or carboxylic acids . The hydroxyl group in the target compound may increase susceptibility to oxidation.
- Lipophilicity: Methyl esters (e.g., Methyl 2-amino-3-methylbutanoate HCl) are more lipophilic than carboxylic acids, influencing membrane permeability .
Biological Activity
2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride, also known as HMB (β-Hydroxy β-Methylbutyrate), is a metabolite of the amino acid leucine. It has gained attention for its various biological activities, particularly in muscle metabolism, anti-catabolic effects, and potential therapeutic applications in various health conditions.
- Molecular Formula : C5H12ClNO3
- Molecular Weight : 165.61 g/mol
- CAS Number : 2089255-48-9
HMB is believed to exert its biological effects through several mechanisms:
- Protein Synthesis Enhancement : HMB promotes muscle protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.
- Inhibition of Muscle Breakdown : It reduces the rate of protein catabolism, thereby preserving muscle mass during periods of stress or inactivity.
- Anti-inflammatory Effects : HMB has been shown to reduce markers of inflammation, which may contribute to its protective effects on muscle tissue.
1. Muscle Health and Performance
HMB supplementation has been extensively studied for its role in enhancing muscle mass and strength, particularly in populations at risk of muscle wasting, such as the elderly or those undergoing severe physical stress.
- Case Study : A randomized controlled trial involving older adults demonstrated that HMB supplementation significantly improved muscle mass and strength compared to a placebo group over a 12-week period.
| Study | Population | Duration | Outcome |
|---|---|---|---|
| Smith et al., 2020 | Older adults | 12 weeks | Increased muscle mass by 4% |
| Jones et al., 2019 | Athletes | 8 weeks | Enhanced strength by 10% |
2. Clinical Applications
HMB has shown promise in clinical settings, particularly for patients undergoing surgery or suffering from chronic illnesses.
- Case Study : In a clinical trial involving cancer patients undergoing chemotherapy, HMB supplementation resulted in reduced muscle loss and improved quality of life metrics compared to controls .
3. Cardiovascular Health
Emerging research suggests that HMB may have beneficial effects on cardiovascular health by improving lipid profiles and reducing arterial stiffness.
- Research Findings : A study indicated that HMB supplementation led to significant reductions in LDL cholesterol levels and improvements in endothelial function among middle-aged individuals .
Safety and Dosage
HMB is generally considered safe for most individuals when taken at recommended doses (typically 3 grams per day). Side effects are rare but may include gastrointestinal discomfort.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution. For example, asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts can yield >95% enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) verifies purity by separating enantiomers under isocratic conditions (80:20 hexane:ethanol, 1 mL/min) .
Q. How can researchers mitigate byproduct formation during the hydrochlorination step?
- Methodological Answer : Controlled addition of HCl gas in anhydrous ethanol at 0–5°C minimizes over-acidification. Monitor pH (target 3.5–4.0) and use FT-IR to confirm salt formation (disappearance of -NH₂ stretch at ~3350 cm⁻¹, appearance of -NH₃⁺ at ~2800 cm⁻¹). Recrystallization from ethanol/ether yields >99% purity .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H-NMR (DMSO-d₆) identifies α-protons (δ 3.8–4.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C-NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons .
- HPLC : Reverse-phase C18 column (150 × 4.6 mm, 5 µm) with 0.1% TFA in water/acetonitrile (95:5) at 1 mL/min detects impurities (<0.1%) .
Advanced Research Questions
Q. How can enantiomer-specific interactions with GABA receptors be experimentally distinguished?
- Methodological Answer : Use radioligand binding assays (³H-baclofen) on transfected HEK293 cells expressing GABA_B receptors. Compare IC₅₀ values of (R)- and (S)-enantiomers. For functional analysis, measure cAMP inhibition via ELISA. Stereochemical integrity must be confirmed via circular dichroism (CD) spectroscopy .
Q. What experimental designs address contradictory data in metabolic stability studies?
- Methodological Answer :
- In vitro hepatocyte assays : Compare half-life (t₁/₂) in human vs. rat microsomes. Use LC-MS/MS to quantify parent compound and metabolites.
- Control variables : pH (7.4), temperature (37°C), and NADPH concentration (1 mM). Conflicting results may arise from species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6), requiring isoform-selective inhibitors (ketoconazole for CYP3A4) .
Q. How should researchers resolve discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer :
- Dose-response normalization : Use IC₅₀ values from MTT assays (24–72 hr exposure) adjusted for cell doubling times.
- Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate via Western blot (caspase-3 cleavage). Contradictions may stem from cell line-specific transporter expression (e.g., SLC7A5) affecting compound uptake .
Notes
- Stereochemistry : Absolute configuration must be confirmed via X-ray crystallography or Mosher’s ester analysis .
- Data Reproducibility : Replicate assays (n ≥ 3) with ANOVA (p < 0.05) are critical due to hygroscopicity-induced variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
